Chemical properties and structure of 6-Bromo-3-(piperazin-1-yl)-1,2,4-triazine
Chemical properties and structure of 6-Bromo-3-(piperazin-1-yl)-1,2,4-triazine
An In-Depth Technical Guide to the Chemical Properties and Structure of 6-Bromo-3-(piperazin-1-yl)-1,2,4-triazine
Executive Summary
This technical guide provides a comprehensive analysis of 6-bromo-3-(piperazin-1-yl)-1,2,4-triazine, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. By combining the pharmacologically validated 1,2,4-triazine core with a versatile piperazine moiety, this molecule serves as a crucial building block for the synthesis of complex chemical entities with potential therapeutic applications. This document elucidates the compound's molecular structure, details its key physicochemical properties, outlines a robust synthetic strategy, and provides an expert interpretation of its expected spectroscopic characteristics. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and research endeavors.
Introduction: A Scaffold of Pharmacological Significance
The 1,2,4-triazine nucleus is a prominent structural motif in a multitude of pharmacologically active compounds, known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] Its electron-deficient nature makes it a unique scaffold for designing targeted therapeutics. Concurrently, the piperazine ring is another privileged structure in medicinal chemistry, prized for its ability to improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability, and for its capacity to form multiple hydrogen bonds.[4][5]
The compound 6-bromo-3-(piperazin-1-yl)-1,2,4-triazine merges these two critical pharmacophores. The bromine atom at the C6 position provides a reactive handle for further chemical elaboration through cross-coupling reactions, while the secondary amine of the piperazine ring offers a site for additional functionalization.[5][6] This trifunctional nature makes it an exceptionally valuable and versatile intermediate in the synthesis of novel and diverse chemical libraries for drug discovery.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The molecule consists of a central 1,2,4-triazine ring. A bromine atom is substituted at the C6 position, and a piperazine ring is attached via a nitrogen atom to the C3 position.
Caption: Chemical structure of 6-Bromo-3-(piperazin-1-yl)-1,2,4-triazine.
Physicochemical Data Summary
The key computed and experimental properties of the title compound are summarized below, providing essential information for its handling, storage, and application in reaction design.
| Property | Value | Reference |
| CAS Number | 2060044-31-5 | [7] |
| Molecular Formula | C₇H₁₀BrN₅ | [7] |
| Molecular Weight | 244.09 g/mol | [7] |
| SMILES | BrC1=NN=C(N=C1)N2CCNCC2 | [7] |
| Topological Polar Surface Area (TPSA) | 53.94 Ų | [7] |
| logP (calculated) | 0.0437 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 5 | [7] |
| Rotatable Bonds | 1 | [7] |
| Storage Conditions | Sealed in dry, 2-8°C | [7] |
Synthesis and Reactivity
Retrosynthetic Analysis and Strategy
The most logical and efficient synthesis of 6-bromo-3-(piperazin-1-yl)-1,2,4-triazine involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The 1,2,4-triazine ring is highly electron-deficient, which facilitates the displacement of halide leaving groups by nucleophiles.
The synthesis can be envisioned starting from a dihalogenated 1,2,4-triazine precursor, such as 6-bromo-3-chloro-1,2,4-triazine.[6] In this precursor, the two halogen atoms exhibit differential reactivity due to the electronic influence of the ring nitrogen atoms. The C6 position is generally more electron-deficient and thus more susceptible to initial nucleophilic attack than the C3 position.[8] However, for the synthesis of the title compound, the target is the displacement of the chlorine at the C3 position by piperazine. This reaction is feasible under controlled conditions.
Caption: Proposed synthetic pathway via Nucleophilic Aromatic Substitution (SNAr).
Exemplar Synthetic Protocol
This protocol describes a plausible method for the synthesis of 6-bromo-3-(piperazin-1-yl)-1,2,4-triazine. It is based on established principles for SNAr reactions on electron-deficient heterocycles.
Materials:
-
6-Bromo-3-chloro-1,2,4-triazine (1.0 equiv)
-
Piperazine (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-3-chloro-1,2,4-triazine (1.0 equiv) and dissolve it in anhydrous DMF.
-
Rationale: An inert atmosphere and anhydrous conditions are crucial to prevent side reactions involving water. DMF is an excellent polar aprotic solvent that can solvate the reactants and facilitate the SNAr mechanism.
-
-
Addition of Reagents: To the stirred solution, add piperazine (1.1 equiv) followed by the slow, dropwise addition of a base such as triethylamine (2.0 equiv).
-
Rationale: A slight excess of the piperazine nucleophile ensures the complete consumption of the starting material. The base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Rationale: Heating provides the necessary activation energy for the substitution. Careful monitoring is essential to determine the reaction endpoint and prevent the formation of degradation products.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.
-
Rationale: This aqueous workup serves to remove the DMF solvent and inorganic salts. Ethyl acetate is a common organic solvent for extracting moderately polar products.
-
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Rationale: The bicarbonate wash removes any remaining acidic byproducts. The brine wash removes residual water. Drying with MgSO₄ ensures the complete removal of water before solvent evaporation.
-
-
Final Product: Purify the resulting crude solid by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 6-bromo-3-(piperazin-1-yl)-1,2,4-triazine.
Chemical Reactivity
The title compound is a versatile intermediate with two primary sites for further chemical modification:
-
C6-Bromine: The bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the introduction of a wide array of aryl, heteroaryl, alkynyl, or amino groups at this position.
-
Piperazine N-H: The secondary amine of the piperazine moiety is nucleophilic and can be readily functionalized through reactions like N-alkylation, N-acylation, or reductive amination. This allows for the attachment of various side chains to modulate the compound's properties.
Spectroscopic Characterization Profile
While specific experimental data is not publicly cataloged, the spectroscopic profile of 6-bromo-3-(piperazin-1-yl)-1,2,4-triazine can be reliably predicted based on its structure and data from analogous compounds.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
-
A singlet in the aromatic region (δ 8.0-9.0 ppm) for the C5-H proton on the triazine ring.
-
Two multiplets in the aliphatic region (δ 3.0-4.0 ppm). One multiplet (integrating to 4H) corresponds to the four piperazine protons adjacent to the triazine ring. The other multiplet (integrating to 4H) corresponds to the four protons adjacent to the N-H group.
-
A broad singlet (δ 1.5-3.0 ppm, exchangeable with D₂O) for the N-H proton of the piperazine ring.
-
-
¹³C NMR: The carbon NMR spectrum will reflect the carbon skeleton.
-
Signals in the downfield region (δ 145-165 ppm) for the carbon atoms of the electron-deficient triazine ring (C3, C5, C6).
-
Signals in the aliphatic region (δ 40-55 ppm) for the four carbon atoms of the piperazine ring.
-
Mass Spectrometry (MS)
Mass spectrometric analysis is crucial for confirming the molecular weight and elemental composition.
-
Molecular Ion: The mass spectrum will exhibit a characteristic molecular ion peak cluster [M]⁺ and [M+2]⁺ with a relative intensity of approximately 1:1, which is the signature isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[11]
-
Fragmentation: Key fragmentation pathways likely involve the cleavage of the piperazine ring or the bond connecting it to the triazine core.[12] A common fragmentation would be the loss of a C₂H₄N fragment from the piperazine ring.
Caption: A plausible mass spectrometry fragmentation pathway.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands confirming the presence of key functional groups:
-
N-H Stretch: A moderate to sharp band around 3200-3400 cm⁻¹ from the secondary amine in the piperazine ring.
-
C-H Stretch: Bands just below 3000 cm⁻¹ for the aliphatic C-H bonds of the piperazine ring.
-
C=N and C=C Stretch: A series of sharp bands in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations of the triazine ring.
-
C-Br Stretch: A band in the fingerprint region, typically around 500-650 cm⁻¹, corresponding to the carbon-bromine bond.
Applications in Research and Drug Development
6-Bromo-3-(piperazin-1-yl)-1,2,4-triazine is not typically an end-product but rather a high-value intermediate for building diverse molecular libraries. Its utility lies in its capacity for systematic and combinatorial modification at its two distinct reactive sites. Researchers can leverage this scaffold to:
-
Develop Kinase Inhibitors: The 1,2,4-triazine core is present in several known kinase inhibitors. The C6 and piperazine positions can be elaborated to target the specific pockets of various kinases.
-
Synthesize Novel Antimicrobial and Antiviral Agents: The inherent biological activity of the triazine nucleus can be potentiated by adding functional groups designed to interact with microbial or viral targets.[2][3]
-
Probe Structure-Activity Relationships (SAR): The ease of functionalization allows for the rapid generation of analogues, which is essential for systematic SAR studies to optimize lead compounds for potency, selectivity, and pharmacokinetic properties.
Conclusion
6-Bromo-3-(piperazin-1-yl)-1,2,4-triazine is a strategically important heterocyclic building block that offers significant potential for medicinal chemistry and drug discovery. Its structure combines the pharmacologically relevant 1,2,4-triazine core with the versatile piperazine moiety, while the C6-bromo group provides a key site for controlled chemical diversification. This guide has provided a detailed overview of its structure, properties, synthesis, and spectroscopic profile, offering a foundational resource for scientists aiming to utilize this compound in the creation of next-generation therapeutics.
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